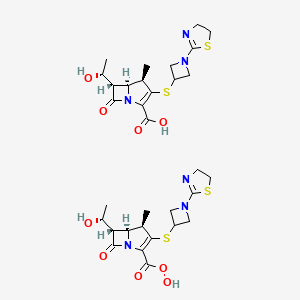
Alytesin (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alytesin (trifluoroacetate salt) is a neuropeptide originally isolated from the skin of the frog species Alytes obstetricans. This compound has a molecular formula of C68H106N22O17S and a molecular weight of 1535.8 g/mol. Alytesin is known for its diverse biological activities, including inducing hypertension, reducing gastric acid secretion, and causing anorexigenic effects in neonatal chicks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alytesin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves sequentially adding amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The trifluoroacetate salt form is typically obtained by treating the peptide with trifluoroacetic acid (TFA) to remove the protecting groups and release the peptide from the resin.
Industrial Production Methods
Industrial production of Alytesin follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Alytesin undergoes various chemical reactions, including:
Oxidation: Alytesin can be oxidized, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues in Alytesin can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives with protecting groups are used in SPPS under controlled conditions.
Major Products
The major products of these reactions include oxidized or reduced forms of Alytesin and various analogs with substituted amino acids, which are used to study the peptide’s biological activity.
Scientific Research Applications
Alytesin has several scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating physiological processes such as blood pressure and gastric acid secretion.
Medicine: Explored for potential therapeutic applications in treating hypertension and gastrointestinal disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference compound in analytical methods.
Mechanism of Action
Alytesin exerts its effects by binding to specific receptors on target cells. It primarily interacts with bombesin receptors, which are G-protein-coupled receptors involved in various physiological processes. Upon binding, Alytesin activates intracellular signaling pathways that lead to its observed biological effects, such as increased blood pressure and reduced gastric acid secretion .
Comparison with Similar Compounds
Alytesin is similar to other bombesin-like peptides, such as bombesin and gastrin-releasing peptide (GRP). Alytesin is unique due to its specific amino acid sequence and the presence of a trifluoroacetate salt form, which can influence its solubility and stability.
List of Similar Compounds
Bombesin: Another neuropeptide with similar biological activities.
Gastrin-releasing peptide (GRP): A peptide that shares structural similarities and functions with Alytesin.
Neuromedin B: A bombesin-like peptide with distinct receptor binding properties.
Alytesin’s unique sequence and trifluoroacetate salt form make it a valuable compound for studying peptide structure-activity relationships and developing peptide-based therapeutics.
Properties
Molecular Formula |
C70H107F3N22O19S |
|---|---|
Molecular Weight |
1649.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]pentanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H106N22O17S.C2HF3O2/c1-33(2)23-46(86-61(101)43(15-12-21-74-68(71)72)82-52(94)29-76-59(99)44-17-19-51(93)81-44)60(100)77-31-54(96)89-56(37(8)91)67(107)85-45(16-18-50(69)92)62(102)88-48(25-38-27-75-41-14-11-10-13-40(38)41)63(103)80-36(7)58(98)90-55(35(5)6)66(106)78-30-53(95)83-49(26-39-28-73-32-79-39)65(105)87-47(24-34(3)4)64(104)84-42(57(70)97)20-22-108-9;3-2(4,5)1(6)7/h10-11,13-14,27-28,32-37,42-49,55-56,75,91H,12,15-26,29-31H2,1-9H3,(H2,69,92)(H2,70,97)(H,73,79)(H,76,99)(H,77,100)(H,78,106)(H,80,103)(H,81,93)(H,82,94)(H,83,95)(H,84,104)(H,85,107)(H,86,101)(H,87,105)(H,88,102)(H,89,96)(H,90,98)(H4,71,72,74);(H,6,7)/t36-,37+,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-;/m0./s1 |
InChI Key |
UJWINXQOAQAKMA-FNFDJKIRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]4CCC(=O)N4)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C4CCC(=O)N4.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


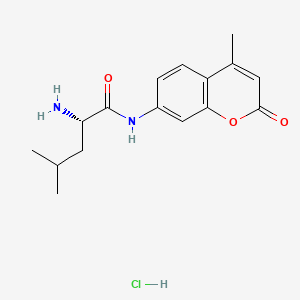
![[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] 5,5,5-trideuterio-2-formamido-4-methylpentanoate](/img/structure/B10823302.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B10823313.png)

![[3,5-Dihydroxy-2-(hydroxymethyl)-6-[3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-4-yl] hydrogen sulfate](/img/structure/B10823330.png)
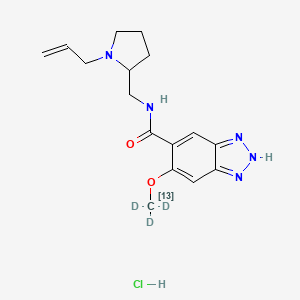
![(1Ar,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B10823345.png)
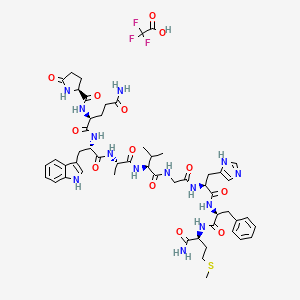
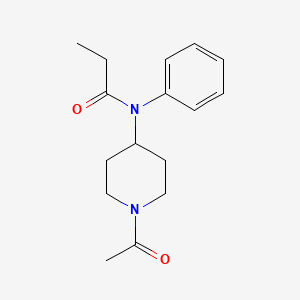
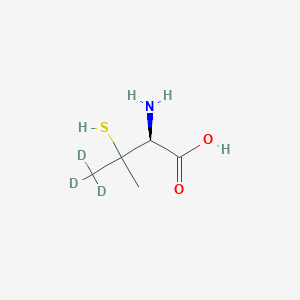
![1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B10823380.png)
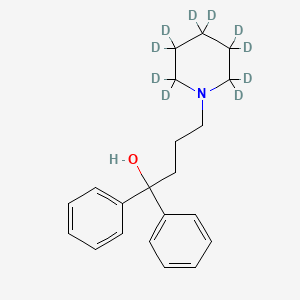
![[(5S)-5-amino-5-carboxypentyl]-trimethylazanium;chloride](/img/structure/B10823391.png)
